Azuleno[1,2-B]furan-4,6-dione
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Overview
Description
Azuleno[1,2-B]furan-4,6-dione is a polycyclic aromatic compound that features a fused structure of azulene and furan rings. Azulene is known for its deep blue coloration and unique electronic properties, which differ significantly from those of benzenoid aromatic systems. The incorporation of furan adds to the compound’s complexity and potential reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azuleno[1,2-B]furan-4,6-dione can be synthesized through various methods. One common approach involves the reaction of azulen-2-amine with oxalyl dichloride to form azuleno[2,1-b]pyrrole-2,3-dione, which can then be further reacted with isatoic anhydrides to yield the desired compound . Another method involves the use of 2H-cyclohepta[b]furan-2-ones as starting materials, which undergo cycloaddition reactions with olefins, active methylenes, enamines, and silyl enol ethers .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Azuleno[1,2-B]furan-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, sulfonyl chlorides, and nitrating agents.
Major Products
Scientific Research Applications
Azuleno[1,2-B]furan-4,6-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of azuleno[1,2-B]furan-4,6-dione involves its interaction with molecular targets through its unique electronic structure. The compound’s fused ring system allows for delocalization of electrons, which can interact with various biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest interactions with enzymes and receptors involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to azuleno[1,2-B]furan-4,6-dione include:
Azuleno[6,5-b]furan-2,5-dione: Another fused ring system with similar electronic properties.
Azuleno[4,5-b]furan-2,7-dione: A related compound with a different fusion pattern and potential reactivity.
Uniqueness
This compound is unique due to its specific fusion pattern and the combination of azulene and furan rings, which confer distinct electronic and chemical properties.
Properties
CAS No. |
647845-18-9 |
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Molecular Formula |
C12H6O3 |
Molecular Weight |
198.17 g/mol |
IUPAC Name |
azuleno[1,2-b]furan-4,6-dione |
InChI |
InChI=1S/C12H6O3/c13-7-2-1-3-8-10(6-7)11(14)9-4-5-15-12(8)9/h1-6H |
InChI Key |
QKAVMZMDVVNWIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C=C2C(=C1)C3=C(C2=O)C=CO3 |
Origin of Product |
United States |
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